molecular formula C8H11NO B062936 4-Methoxy-2,3-dimethylpyridine CAS No. 163593-69-9

4-Methoxy-2,3-dimethylpyridine

Cat. No. B062936
M. Wt: 137.18 g/mol
InChI Key: BZAARVXVDWLOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-methoxy-2,3-dimethylpyridine derivatives often involves selective chlorination, methoxylation, and subsequent reactions tailored to introduce specific functional groups. For example, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been synthesized using a POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, with the structure confirmed by 1H NMR and IR spectroscopy (Liang, 2007).

Molecular Structure Analysis

The molecular structure of 4-methoxy-2,3-dimethylpyridine derivatives has been extensively studied. For instance, the crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine was analyzed using X-ray diffraction, revealing specific intra and intermolecular hydrogen bonding patterns and adopting a flat boat conformation in the dihydropyridine ring (Mahendra et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 4-methoxy-2,3-dimethylpyridine derivatives involves various transformations, such as nitration, methoxylation, and acylation. For example, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride was achieved by N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification, yielding an overall yield of 63.6% (Gui, 2004).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : One study details the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, using 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide as a starting material. This showcases the compound's utility in complex organic synthesis processes (Pan Xiang-jun, 2006).

  • Development of Selective Chlorinating Reagents : Another study involves the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, highlighting its use in selective chlorination (Xia Liang, 2007).

  • Conductance Studies in Acid-Base Equilibria : A study conducted conductance behavior analyses of solutions of equimolar complexes involving 4-methoxy-2,6-dimethylpyridine N-oxide, providing insights into acid-base equilibria in organic chemistry (P. Barczyński, M. Szafran, 1994).

  • X-Ray and Spectroscopic Studies of Complexes : Research on the crystal structure and FT-IR spectra of complexes with substituted pyridine N-oxides, including 4-methoxy-2,6-dimethylpyridine N-oxide, sheds light on the properties of these complexes in various solvents (Z. Dega-Szafran, Monika Grundwald-Wyspiańska, A. Kania, Z. Kosturkiewicz, E. Tykarska, M. Szafran, 1995).

  • Synthesis of Proton Pump Inhibitors : A synthesis route from 2,3-dimethylpyridine to (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for proton pump inhibitors, demonstrates the compound's relevance in pharmaceutical synthesis (X. Yang, 2008).

  • Exploration of Antifungal Properties : Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound investigates their antifungal effects, showing potential applications in antifungal drug development (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).

Safety And Hazards

MDMP is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-methoxy-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAARVXVDWLOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3-dimethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,3-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,3-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2,3-dimethylpyridine
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,3-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2,3-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2,3-dimethylpyridine

Citations

For This Compound
4
Citations
A Godard, P Lamour, P Ribereau, G Quéguiner - Tetrahedron, 1995 - Elsevier
Carbocationic species (High Energy Intermediates) have been postulated as intermediates in the course of enzymatic synthesis of ergosterol. Protonated aza-analogues of the sterol …
Number of citations: 9 www.sciencedirect.com
B Kohl, E Sturm, J Senn-Bilfinger… - Journal of medicinal …, 1992 - ACS Publications
[(Pyridylmethyl) sulfinyl] benzimidazoles 1 (PSBs) are a class of highly potentantisecretory (H+, K+)-ATPase inhibitors which need to be activated by acid to formtheir active principle, the …
Number of citations: 109 pubs.acs.org
TC Kühler, J Fryklund, N Bergman… - Journal of medicinal …, 1995 - ACS Publications
Helicobacter pylori urease belongs to a family of highly conserved urea-hydrolyzing enzymes. A common feature of these enzymesis the presence of two Lewis acid nickel ions and a …
Number of citations: 128 pubs.acs.org
C Alcaraz, D Ferndndez, P de Frutos, JL Marco…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.